

# Technical Procurement Guide: 2-Chloro-N-(2-methoxyphenyl)acetamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 2-chloro-N-(2-methoxyphenyl)acetamide

**CAS No.:** 55860-22-5

**Cat. No.:** B1583172

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## Executive Summary

This technical guide provides a comprehensive analysis of the commercial supply chain, quality specifications, and procurement strategies for **2-chloro-N-(2-methoxyphenyl)acetamide** (CAS: 55860-22-5).<sup>[1]</sup> As a critical intermediate in the synthesis of nitrogen-containing heterocycles (specifically 1,4-benzoxazines) and specialized methacrylate monomers, this compound requires rigorous quality control due to the potential presence of genotoxic impurities (GTIs) such as o-anisidine.<sup>[1]</sup> This document is designed to assist researchers and procurement specialists in navigating the supplier landscape, ensuring scientific integrity and regulatory compliance.<sup>[1]</sup>

## Chemical Profile & Technical Specifications<sup>[1][2][3]</sup> <sup>[4][5]</sup> Identity & Physicochemical Properties

Precise identification is paramount.<sup>[1]</sup> A common procurement error involves confusing this compound with its benzyl analog (CAS 81494-04-4). The target compound is an anilide, where the nitrogen is directly bonded to the phenyl ring.<sup>[1]</sup>

Attribute	Specification
Chemical Name	2-Chloro-N-(2-methoxyphenyl)acetamide
Common Synonyms	2-Chloro-o-acetanisidide; 2-Chloro-2'-methoxyacetanilide; N-(2-Anisyl)chloroacetamide
CAS Number	55860-22-5
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO <sub>2</sub>
Molecular Weight	199.63 g/mol
SMILES	<chem>COC1=CC=CC=C1NC(=O)CCl</chem>
Melting Point	128°C - 130°C (Distinct from benzyl analog at ~76°C)
Solubility	Soluble in DCM, DMSO, Methanol; Sparingly soluble in water

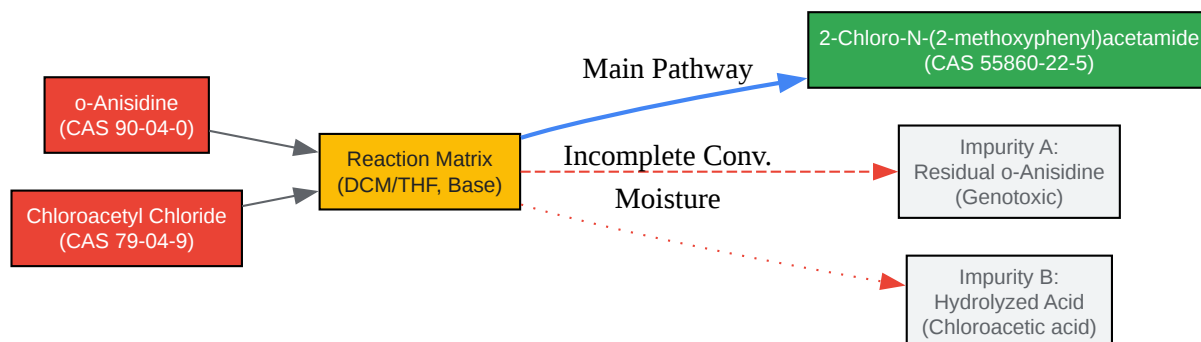
## Critical Quality Attributes (CQAs)

For pharmaceutical and advanced materials research, the following impurities must be monitored:

- Residual o-Anisidine: A known carcinogen and starting material. Strict limits (<10 ppm) are required for biological applications.
- Chloroacetyl Chloride: Corrosive starting material; leads to acidic degradation.
- Bis-acylated byproducts: Formed if reaction temperature is uncontrolled.<sup>[1]</sup>

## Synthesis & Impurity Mapping

Understanding the synthesis pathway is essential for anticipating impurities.[1] The commercial production typically involves the Schotten-Baumann reaction or direct acylation of o-anisidine.  
 [1]



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Figure 1: Synthesis pathway highlighting the origin of critical impurities. Note the persistence of o-anisidine if stoichiometry is not precise.[1]

## Commercial Supplier Landscape

The supply chain is segmented into three tiers based on purity guarantees, documentation, and scale.[1]

### Tier 1: Validated Research Suppliers (High Trust)

These suppliers provide comprehensive Certificates of Analysis (CoA) including H-NMR and HPLC data. Recommended for biological screening and late-stage synthesis.[1]

Supplier	Catalog/Ref	Purity	Pack Sizes	Region
Biosynth	3D-FB127351	≥95%	5g, 10g, 25g	Europe/Global
Santa Cruz Biotech	sc-269663	Technical	Research Qty	USA/Global
TCI Chemicals	A2355 (Check CAS)	>98%	25g, 100g	Japan/Global

## Tier 2: Building Block Specialists (Library Synthesis)

Ideal for high-throughput chemistry where cost-per-gram is a factor.[1]

- Angene Chemical: Specializes in building blocks; offers catalog number AG00D8MB.
- Combi-Blocks: Often stocks analogs; verify specific CAS 55860-22-5 availability.[1][2]

## Tier 3: Bulk Aggregators (Scale-Up)

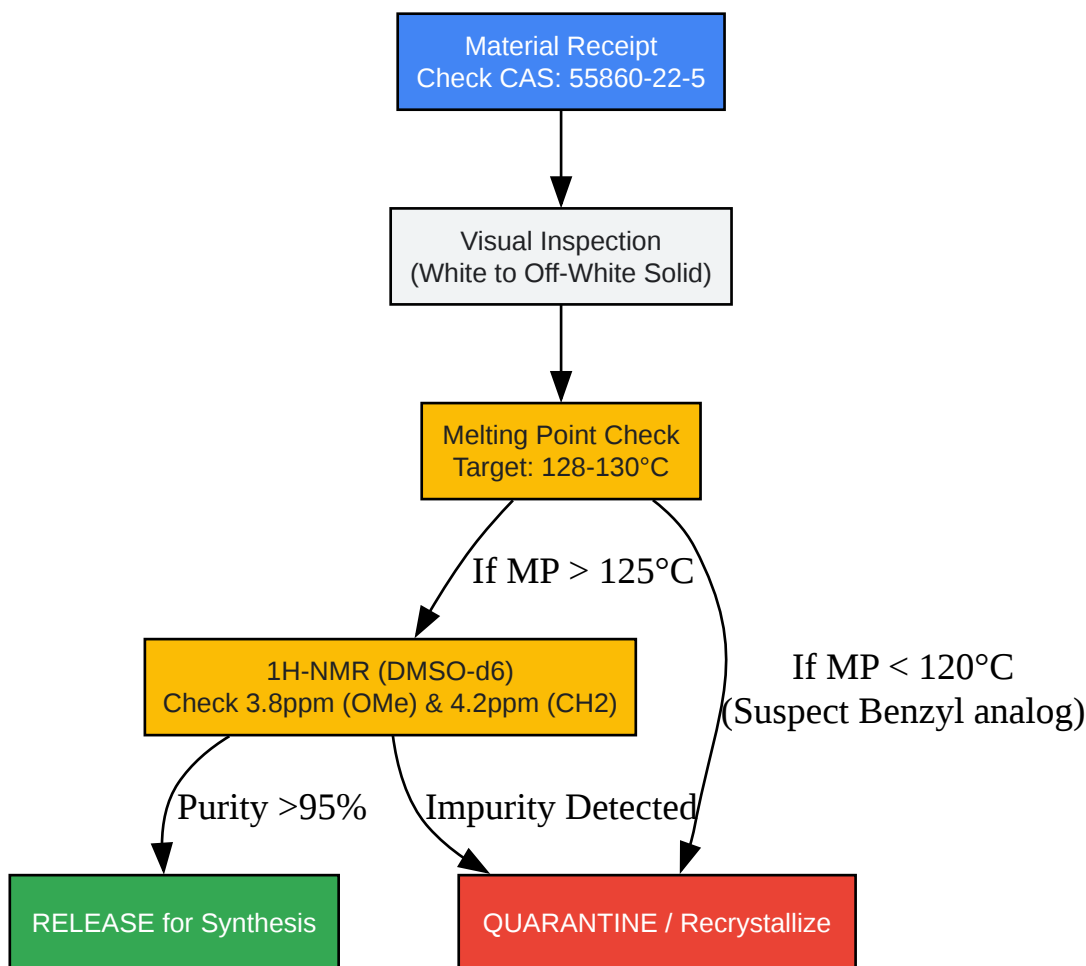
Sources such as GuideChem or ChemicalBook list manufacturers like Tianjin Yuansu and Shanghai Forever Synthesis.

- Risk: High variability in batch quality.
- Requirement: Mandatory internal re-validation (Recrystallization from Ethanol/Water is often required).

## Procurement & Quality Control Protocol

To ensure data integrity, implement the following "Self-Validating" workflow upon receipt of the material.

## QC Decision Tree



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Figure 2: Quality Control Decision Tree for incoming raw material verification.

## Analytical Validation Parameters

- H-NMR (DMSO-d

):

- 3.85 (s, 3H, -OCH

)<sup>[1]</sup>

- 4.30 (s, 2H, -CH

Cl)<sup>[1]</sup>

- 9.50 (s, 1H, -NH, broad)[1]
- Aromatic Region: 6.9 - 8.0 ppm (4H multiplet).[1]
- LC-MS: Look for [M+H]  
  
peak at 200/202 (Chlorine isotope pattern 3:1).

## Applications & Handling

### Primary Applications

- Heterocycle Synthesis: Precursor for 1,4-benzoxazin-3(4H)-ones via intramolecular cyclization.[1]
- Medicinal Chemistry: Scaffold for kinase inhibitors and anti-inflammatory agents (e.g., COX-2 inhibitor analogs).[1]
- Polymer Science: Used to synthesize methacrylate monomers (e.g., 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate) for swelling behavior studies in thin films.[1]

### Safety (HSE)

- Hazard Class: Skin Irritant (H315), Eye Irritant (H319).[1]
- Alkylating Potential: The  
  
-chloroacetamide moiety is a potent electrophile (alkylating agent).[1] Handle with gloves to prevent sensitization.
- Storage: Store at room temperature (RT), kept dry. Hydrolysis releases HCl.

### References

- Angene Chemical. (n.d.). **2-Chloro-N-(2-methoxyphenyl)acetamide** Product Page. Retrieved February 8, 2026, from [\[Link\]](#)[1]
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 41647, **2-Chloro-N-(2-methoxyphenyl)acetamide**. Retrieved February 8, 2026, from [\[Link\]](#)

- ResearchGate. (2025). Synthesis and characterization of **2-chloro-N-(2-methoxyphenyl)acetamide** and its methacrylate monomer. Retrieved February 8, 2026, from [[Link](#)]

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## Sources

- 1. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [[cymitquimica.com](http://cymitquimica.com)]
- 2. [guidechem.com](http://guidechem.com) [[guidechem.com](http://guidechem.com)]
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Address: 3281 E Guasti Rd

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